molecular formula C9H12N2OS B2795761 N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide CAS No. 1695265-75-8

N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide

Cat. No.: B2795761
CAS No.: 1695265-75-8
M. Wt: 196.27
InChI Key: UUXUQMWQMDFJLU-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide is a synthetic organic compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates two key motifs: a 2-methylthiazole group and an acrylamide moiety. Thiazole derivatives are a significant class of heterocyclic compounds frequently explored in medicinal chemistry due to their prevalence in molecules with diverse biological activities . The acrylamide (prop-2-enamide) functional group is a versatile building block in organic synthesis. It can participate in polymerization reactions, making compounds with this structure potential monomers for creating specialized polymers with tailored properties . The amine precursor to this compound, 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine (CAS 165115-15-1), is a known chemical building block . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or in the development of molecularly imprinted polymers (MIPs), which are used in sensor technology and separation science . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-3-9(12)10-5-4-8-6-13-7(2)11-8/h3,6H,1,4-5H2,2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXUQMWQMDFJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Alkylation: The thiazole ring is then alkylated using an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated thiazole with acryloyl chloride to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated thiazoles or thiazole derivatives with various substituents.

Scientific Research Applications

N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Industry: It serves as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Amides

Compound A : 2-(4-Chloro-3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide
  • Molecular Formula : C₁₇H₂₁ClN₂O₂S
  • Key Differences: Replaces the acrylamide group with a phenoxy-propanamide chain. The phenoxy group introduces increased lipophilicity and steric bulk compared to the unsaturated acrylamide in the target compound. Potential Applications: Likely optimized for stability in hydrophobic environments, such as membrane-bound receptor targeting .
Compound B : Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
  • Molecular Formula : C₂₁H₂₄N₄O₂S
  • Incorporates a β-hydroxyphenethylamine side chain, critical for β₃-adrenergic receptor agonism.
Compound C : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
  • The bromophenyl-thiazole group enhances halogen bonding, which may improve target specificity in enzyme inhibition .

Acrylamide Derivatives

Compound D : 2-Cyano-N-cyclopropyl-3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enamide
  • Key Differences: Introduces a cyano group adjacent to the acrylamide, increasing electrophilicity and reactivity.
Compound E : N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide
  • Key Differences :
    • Features a phenyl ring directly attached to the thiazole, altering electronic distribution.
    • The 2-methylpropanamide group lacks the conjugated double bond of acrylamide, reducing reactivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Mirabegron (B) Compound C
Molecular Weight ~209.3 g/mol 352.88 g/mol 396.51 g/mol ~550 g/mol
Lipophilicity (LogP) Moderate High Moderate High
Hydrogen Bond Donors 1 1 3 3
Reactive Sites Acrylamide double bond None None Triazole, bromophenyl
  • Key Observations :
    • The target compound’s acrylamide group provides a reactive site absent in Mirabegron and Compound A.
    • Compound C’s higher molecular weight and halogenated groups suggest improved target binding but reduced solubility .

Biological Activity

N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₂S
Molecular Weight253.32 g/mol
CAS Number2199085-84-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole moiety is known to modulate enzyme activity and receptor interactions, which can lead to several pharmacological effects:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial cell wall synthesis, which contributes to its antimicrobial properties.
  • Antitumor Effects : Studies indicate that thiazole derivatives can exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Properties : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress-induced damage.

Antimicrobial Activity

Research has indicated that thiazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that compounds with thiazole structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable study reported an IC50 value for a related thiazole derivative against Staphylococcus aureus at approximately 10 µg/mL .

Antitumor Activity

This compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were found to be significantly lower than those of conventional chemotherapeutic agents, indicating a promising therapeutic index .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegeneration. It demonstrated a reduction in inflammatory markers and improved cell viability in neuronal cell lines exposed to neurotoxic agents . The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

  • Anticancer Study : A study published in MDPI reported that a structurally similar compound exhibited an IC50 value of 1.98 µg/mL against A431 cells, highlighting the potential for thiazole derivatives in cancer therapy .
  • Neuroprotective Study : Another research article indicated that a related thiazole derivative reduced oxidative stress-induced damage by 53% compared to ferulic acid in PC12 cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide?

  • Methodological Answer : The synthesis typically involves coupling a thiazole-containing amine (e.g., 2-(2-methyl-1,3-thiazol-4-yl)ethylamine) with prop-2-enoyl chloride. Key steps include:

  • Reagent Selection : Use of a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack.
  • Solvent Optimization : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the thiazole ring (δ 6.8–7.2 ppm for C-H), amide proton (δ 8.0–8.5 ppm), and prop-2-enamide double bond (δ 5.8–6.5 ppm). Compare with analogs in and for validation .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N/C-S vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound's bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the thiazole’s methyl group (e.g., replace with halogens, aryl groups) or the prop-2-enamide chain (e.g., cyano, phenyl derivatives) to assess impact on bioactivity ( ) .
  • Assay Selection : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based viability assays (e.g., IC₅₀ determination in cancer lines) .
  • Data Analysis : Apply multivariate regression models to correlate structural features with activity trends .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer :

  • X-ray Crystallography : Refine structures using SHELXL ( ) to resolve ambiguities in bond lengths/angles. Compare with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G* basis set) .
  • Electron Density Maps : Analyze residual density peaks in SHELX outputs to identify disordered regions or solvent effects .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with thiazole N, hydrophobic contacts with methyl group) .

Q. How to address discrepancies in reaction mechanism hypotheses?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., amide bond formation vs. cyclization) .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate species during synthesis .

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